molecular formula C5H4O2S B13437816 2-Thiophenecarboxaldehyde, 5-hydroxy-

2-Thiophenecarboxaldehyde, 5-hydroxy-

Cat. No.: B13437816
M. Wt: 128.15 g/mol
InChI Key: ZAGQHACBBWVDGI-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene is a five-membered aromatic ring containing four carbon atoms and one sulfur atom. derpharmachemica.com The presence of the sulfur heteroatom imparts distinct chemical properties compared to its carbocyclic analog, benzene (B151609). The chemistry of 2-Thiophenecarboxaldehyde, 5-hydroxy- is dictated by the interplay of its three constituent parts: the thiophene ring, the aldehyde group at position 2, and the hydroxyl group at position 5.

The thiophene ring itself is electron-rich and readily undergoes electrophilic substitution reactions. The aldehyde group is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. Conversely, the hydroxyl group is a strong electron-donating group, which activates the ring. The positioning of these groups directly influences the molecule's electronic distribution and reactivity. The electron-donating hydroxyl group at the 5-position enhances the electron density of the thiophene ring, which can influence its susceptibility to electrophilic substitution and other reactions. Thiophene derivatives with electron-donating substituents have been noted for their biological activities, such as potent antibacterial properties against Gram-positive bacteria. nih.gov

Historical Overview of Research on Thiophene-based Aldehydes

The history of thiophene chemistry began with the discovery of the parent compound, thiophene, by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar. derpharmachemica.com The subsequent exploration of thiophene's reactivity led to the development of various synthetic methods for its derivatives.

The synthesis of thiophene-based aldehydes, such as the parent compound 2-thiophenecarboxaldehyde, has been a significant area of research. A key historical method for the formylation of aromatic rings, including thiophene, is the Vilsmeier-Haack reaction. smolecule.com This reaction typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce an aldehyde group onto an electron-rich aromatic ring. smolecule.com Other methods for the synthesis of 2-thiophenecarboxaldehyde include reactions with solid phosgene (B1210022) (triphosgene) and DMF, or the use of N-methylformanilide and phosphorus oxychloride. smolecule.comgoogle.comorgsyn.org

While extensive research exists for the synthesis and application of 2-thiophenecarboxaldehyde and various other substituted derivatives, specific historical accounts and detailed research on the synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy- are not as prevalent in the scientific literature. This suggests that it may be a compound of more recent interest or a more challenging synthetic target. The synthesis of substituted thiophenes often involves multi-step processes, starting from appropriately functionalized precursors. beilstein-journals.org

Significance as a Chemical Scaffold and Synthon

In chemical synthesis, a "scaffold" refers to the core structure of a molecule, while a "synthon" is a conceptual building block used in retrosynthetic analysis. Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The thiophene ring is considered a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. nih.govcognizancejournal.com

Thiophene-based aldehydes are versatile synthons, serving as starting materials for a wide array of more complex molecules. The aldehyde functional group is highly reactive and can participate in various chemical transformations, including condensation reactions, oxidations, reductions, and carbon-carbon bond-forming reactions. smolecule.com For example, 5-substituted-2-thiophenecarboxaldehydes, such as 5-bromo-2-thiophenecarboxaldehyde and 5-nitro-2-thiophenecarboxaldehyde, are used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. sigmaaldrich.comscbt.com

2-Thiophenecarboxaldehyde, 5-hydroxy- possesses two reactive sites: the aldehyde group and the hydroxyl group. This dual functionality makes it a potentially valuable synthon for creating diverse molecular architectures. The aldehyde can be used to build carbon chains or introduce heterocyclic systems, while the hydroxyl group can be alkylated, acylated, or used as a directing group in further reactions. The presence of the hydroxyl group may also impart antioxidant properties to molecules derived from this scaffold. The compound's structure is a promising starting point for the development of novel compounds in medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4O2S

Molecular Weight

128.15 g/mol

IUPAC Name

5-hydroxythiophene-2-carbaldehyde

InChI

InChI=1S/C5H4O2S/c6-3-4-1-2-5(7)8-4/h1-3,7H

InChI Key

ZAGQHACBBWVDGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)O)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Thiophenecarboxaldehyde, 5 Hydroxy and Its Precursors

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including substituted thiophenes. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for creating C-C bonds. nih.gov

While not a direct route to the target molecule, these catalytic methods are invaluable for preparing highly functionalized precursors. For example, a Suzuki coupling could be used to attach a boronic acid derivative to a halogenated thiophene (B33073) aldehyde. nih.gov This demonstrates the power of catalytic methods to build molecular complexity. Another relevant catalytic approach involves the heterocyclization of functionalized alkynes to form the thiophene ring, often catalyzed by palladium complexes. nih.gov Furthermore, catalysts based on vanadium, iron, or molybdenum have been shown to be effective in the synthesis of 2-thiophenecarboxylic acids from thiophene, showcasing alternative catalytic systems for functionalizing the thiophene ring. semanticscholar.org

Table 3: Examples of Catalytic Reactions in Thiophene Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₃PO₄Halogenated thiophene, Arylboronic acidAryl-substituted thiophene nih.gov
HeterocyclodehydrationPdI₂ / KI1-Mercapto-3-yn-2-olSubstituted thiophene nih.govorganic-chemistry.org
C-H ArylationBis(alkoxo)palladium complexThiophene, Aryl bromide2-Arylthiophene organic-chemistry.org
Oxidation/EsterificationVO(acac)₂, Fe(acac)₃, or Mo(CO)₆Thiophene, CCl₄, CH₃OHMethyl 2-thiophenecarboxylate semanticscholar.org

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Several green methodologies have been applied to the synthesis of thiophene derivatives. rsc.orgeurekaselect.com

Key green strategies applicable to the synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy- include:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields, as demonstrated in the Gewald synthesis of 2-aminothiophenes. derpharmachemica.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a primary goal. rsc.orgnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions, like the Gewald reaction, are often highly atom-economical. derpharmachemica.com

Use of Safer Reagents: An innovative approach for the synthesis of halogenated thiophenes uses sodium halides ("table salt") as a safe and inexpensive source of electrophilic halogens, avoiding the use of more toxic halogenating agents. nih.gov

Applying these principles to the classical Vilsmeier-Haack reaction could involve replacing chlorinated solvents, optimizing reagent stoichiometry to minimize waste, and developing efficient workup procedures to reduce solvent usage.

Flow Chemistry Applications in Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of thiophene derivatives. researchgate.netsci-hub.se Flow chemistry utilizes microreactors or tubular reactors, providing superior control over reaction parameters such as temperature, pressure, and reaction time. d-nb.info This enhanced control leads to improved reaction yields, higher purity profiles, and inherently safer processes, particularly when handling hazardous reagents or exothermic reactions. researchgate.netsci-hub.se

For the synthesis of compounds like 2-Thiophenecarboxaldehyde, 5-hydroxy-, flow chemistry presents a viable platform for overcoming challenges associated with batch production. The precise control over stoichiometry and rapid heat exchange can minimize the formation of by-products often seen in bulk reactions. Although specific patented flow syntheses for 5-hydroxy-2-thiophenecarboxaldehyde are not prevalent in public literature, the principles have been successfully applied to a wide range of heterocyclic syntheses, demonstrating the potential for its application. researchgate.netd-nb.info The ability to safely handle reactive intermediates and reagents in a closed, continuous system makes flow synthesis an attractive option for industrial-scale production. researchgate.net

Table 1: Comparison of Flow Chemistry and Batch Processing for Thiophene Synthesis

Feature Flow Chemistry Batch Processing
Heat Transfer Excellent, high surface-area-to-volume ratio Limited, potential for thermal runaways
Mass Transfer Efficient mixing Often limited by stirrer efficiency
Safety Enhanced, small reaction volumes, better control Higher risk with large volumes of hazardous materials
Scalability Scaled by running longer ("scaling-out") Requires larger reactors, process re-optimization
Reproducibility High, due to precise parameter control Can vary between batches

| By-product Formation | Often reduced due to better control | Can be significant, requiring extensive purification |

Industrial Scale-Up Considerations for Synthesis

Scaling up the synthesis of 2-thiophenecarboxaldehyde and its derivatives from the laboratory to an industrial scale involves addressing several critical factors to ensure efficiency, safety, and economic viability. A primary consideration is the choice of synthetic route and reagents. For instance, the Vilsmeier-Haack reaction is a common method for formylating thiophene, using reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF). google.comorgsyn.orgwikipedia.org However, on an industrial scale, alternative reagents such as phosgene (B1210022) have been explored to achieve higher yields and selectivity, despite the significant handling challenges due to its toxicity. google.comgoogle.com

Process optimization is crucial for industrial production. This includes refining reaction conditions such as temperature and reaction time to maximize yield and minimize the formation of impurities. google.com Solvent selection is another key aspect, with considerations for solvent recovery and recycling to reduce costs and environmental impact. google.com Post-reaction work-up and purification methods, such as extraction and distillation, must be robust and scalable to isolate the final product at the required purity. google.comgoogle.com The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives highlights the importance of multi-kilogram scale laboratory demonstrations before moving to full-scale production. beilstein-journals.org

Table 2: Key Factors in Industrial Scale-Up of Thiophene Aldehyde Synthesis

Factor Consideration Example/Strategy
Reagent Selection Cost, availability, toxicity, and efficiency. Using phosgene in place of phosphorus oxychloride for potentially higher yields in formylation, but requiring stringent safety protocols. google.com
Reaction Conditions Optimization of temperature, pressure, and catalyst loading. Maintaining temperature between 25-35°C during thiophene addition in a Vilsmeier reaction to prevent lower yields. orgsyn.org
Solvent Management Selection of appropriate solvents, recovery, and recycling. Using organic solvents like chlorobenzene (B131634) for the reaction and subsequent extraction after hydrolysis. google.com
Purification Development of scalable and efficient purification methods. Vacuum distillation is a common method to purify the final 2-thiophenecarboxaldehyde product. google.combeilstein-journals.org

| Process Safety | Handling of hazardous materials and managing exothermic reactions. | Careful control of reagent addition rates and effective cooling to manage exotherms. orgsyn.org |

Regioselective Synthesis Strategies

Achieving the desired substitution pattern in polysubstituted thiophenes, such as placing a formyl group at the 2-position and a hydroxyl group at the 5-position, requires precise control over the reaction's regioselectivity. The thiophene ring is susceptible to electrophilic substitution, preferentially at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the reaction intermediate. pharmaguideline.comderpharmachemica.com

When a substituent is already present on the ring, it directs subsequent substitutions. For the synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy-, one common strategy involves the formylation of a 2-substituted thiophene that directs the incoming electrophile to the C5 position. Conversely, starting with a 3-substituted thiophene can lead to a mixture of products. google.com

A powerful technique for achieving high regioselectivity is the use of directed ortho-metalation, often involving lithium-halogen exchange. For example, starting with a polysubstituted bromothiophene, n-butyllithium can selectively replace a bromine atom with lithium at a specific position, typically at low temperatures like -78 °C. mdpi.com The resulting lithiated intermediate can then be quenched with an electrophile, such as DMF, to introduce a formyl group with high precision. mdpi.com This methodology allows for the stepwise and controlled construction of complex thiophene derivatives, ensuring the correct placement of functional groups. mdpi.combeilstein-journals.org

For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was achieved through a series of chemo- and regioselective lithium/bromine exchange reactions, demonstrating the power of this approach to build specific substitution patterns. mdpi.com Similar strategies could be adapted for the synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy-, by carefully choosing the starting materials and the sequence of functional group introduction.

Table 3: Common Compounds Mentioned in This Article

Compound Name
2-Thiophenecarboxaldehyde, 5-hydroxy-
Thiophene
2-Thiophenecarboxaldehyde
Phosphorus oxychloride
N,N-dimethylformamide (DMF)
Phosgene
Chlorobenzene
n-Butyllithium
2-Thiophenecarboxylic acid
5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde

Reactivity and Derivatization Chemistry

Reactions at the Aldehyde Moiety

The aldehyde group is a primary center for a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.

The aldehyde functionality of 2-Thiophenecarboxaldehyde, 5-hydroxy- readily participates in condensation reactions with compounds containing an active methylene (B1212753) group. A notable example is the Knoevenagel condensation, where the aldehyde reacts with substances like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to form a new carbon-carbon double bond. The electron-donating hydroxyl group at the 5-position can enhance the reactivity of the aldehyde by increasing the electron density on the thiophene (B33073) ring, which in turn can influence the electrophilicity of the carbonyl carbon.

Table 1: Examples of Knoevenagel Condensation Partners for Aldehydes

Active Methylene CompoundProduct Type
MalononitrileDicyanovinyl Thiophene Derivative
Ethyl CyanoacetateCyanoacrylic Ester Derivative
Diethyl MalonateMalonic Ester Derivative

This table presents potential reactants for Knoevenagel condensation with 2-Thiophenecarboxaldehyde, 5-hydroxy-, based on general aldehyde reactivity.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of 2-Thiophenecarboxaldehyde, 5-hydroxy- yields 5-hydroxythiophene-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction conditions must be carefully controlled to avoid potential side reactions involving the hydroxyl group or the thiophene ring.

Reduction: Reduction of the aldehyde to the corresponding primary alcohol, (5-hydroxythiophen-2-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not reduce other functional groups that might be present. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed.

Table 2: Common Reagents for Oxidation and Reduction of Aldehydes

TransformationReagentProduct Functional Group
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
OxidationJones Reagent (CrO₃/H₂SO₄)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol

This table outlines common reagents for the transformation of the aldehyde group in 2-Thiophenecarboxaldehyde, 5-hydroxy-.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a wide array of derivatives.

Grignard and Organolithium Reagents: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup. The choice of the organometallic reagent determines the nature of the 'R' group added to the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. Treatment of 2-Thiophenecarboxaldehyde, 5-hydroxy- with a phosphorus ylide (a Wittig reagent) leads to the formation of a 5-hydroxy-2-vinylthiophene derivative. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the thiophene ring is a key site for derivatization, allowing for the synthesis of ethers and esters.

The hydroxyl group can be converted into an ether through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

Table 3: Reagents for Williamson Ether Synthesis

Reagent 1 (Base)Reagent 2 (Alkylating Agent)Product Type
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Methyl Ether
Potassium Carbonate (K₂CO₃)Ethyl Bromide (CH₃CH₂Br)Ethyl Ether
Sodium Hydroxide (NaOH)Benzyl (B1604629) Chloride (C₆H₅CH₂Cl)Benzyl Ether

This table provides examples of reagents that could be used for the etherification of the hydroxyl group in 2-Thiophenecarboxaldehyde, 5-hydroxy-.

Ester derivatives of 2-Thiophenecarboxaldehyde, 5-hydroxy- can be prepared by reacting the hydroxyl group with carboxylic acids or their derivatives.

Reaction with Acyl Halides or Anhydrides: A common method involves the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This is an efficient way to form esters under mild conditions.

Fischer Esterification: While less common for phenols, under certain conditions, Fischer esterification can be employed. This involves heating the compound with a carboxylic acid in the presence of a strong acid catalyst. However, the equilibrium nature of this reaction often requires removal of water to drive it to completion.

Protection and Deprotection Strategies

To achieve selective reactions at different positions of the 2-Thiophenecarboxaldehyde, 5-hydroxy- molecule, the protection of the aldehyde and hydroxyl functional groups is often a necessary prerequisite. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their subsequent removal.

Protection of the Hydroxyl Group:

The hydroxyl group at the 5-position is typically protected as an ether or a silyl (B83357) ether to prevent its interference in reactions targeting the aldehyde or the thiophene ring. Common protecting groups include:

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are widely used due to their stability and the availability of mild deprotection methods. The introduction of these groups is generally achieved by reacting the molecule with the corresponding silyl chloride in the presence of a base like imidazole.

Alkyl Ethers: Methyl or benzyl ethers can also be employed, offering greater stability across a broader range of conditions compared to silyl ethers.

Deprotection of these groups is well-established. Silyl ethers are commonly cleaved using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acids. Alkyl ethers can be removed under more strenuous conditions, for instance, using strong acids or through hydrogenolysis for benzyl ethers.

Protection of the Aldehyde Group:

The aldehyde group is highly reactive towards nucleophiles and needs to be protected during reactions such as metal-catalyzed cross-couplings or functionalization via organometallic intermediates. The most common strategy is the formation of an acetal.

Acetals and Ketals: Cyclic acetals, formed by the reaction with diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of an acid catalyst, are particularly favored due to their stability. These protecting groups are robust under neutral and basic conditions.

Deprotection of acetals is typically achieved by acid-catalyzed hydrolysis, regenerating the aldehyde functionality.

Functional GroupProtecting GroupProtection ReagentsDeprotection Reagents
HydroxylTBDMS EtherTBDMS-Cl, ImidazoleTBAF, HF
HydroxylTIPS EtherTIPS-Cl, ImidazoleTBAF, HF
AldehydeCyclic AcetalEthylene Glycol, Acid CatalystAqueous Acid

Reactions at the Thiophene Ring

The thiophene ring in 2-Thiophenecarboxaldehyde, 5-hydroxy- is electron-rich, making it susceptible to various electrophilic substitution and metal-catalyzed functionalization reactions. The directing effects of the hydroxyl (activating, ortho-, para-directing) and aldehyde (deactivating, meta-directing) groups play a significant role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The electron-donating hydroxyl group at the 5-position strongly activates the thiophene ring towards electrophilic attack, primarily directing incoming electrophiles to the C4 position. The electron-withdrawing nature of the aldehyde at the C2 position deactivates the ring but its influence is overcome by the powerful activating effect of the hydroxyl group.

A key example of electrophilic aromatic substitution on activated thiophene rings is the Vilsmeier-Haack reaction . While 2-Thiophenecarboxaldehyde, 5-hydroxy- already possesses a formyl group, this reaction is highly relevant for related hydroxythiophene derivatives. The Vilsmeier reagent, formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a weak electrophile that reacts with electron-rich aromatic rings to introduce a formyl group. nih.govresearchgate.netorganicchemistrydata.orgmsu.edu For 2-hydroxythiophene, formylation would be expected to occur at the C5 or C3 position. The presence of the aldehyde at C2 in the title compound would likely disfavor further formylation under standard Vilsmeier-Haack conditions.

Metal-catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Thiophenecarboxaldehyde, 5-hydroxy-, these reactions typically require prior conversion of the hydroxyl group to a less reactive ether and protection of the aldehyde. Subsequently, a halo-substituent can be introduced onto the thiophene ring to serve as a handle for coupling. Alternatively, the thiophene ring can be converted into an organometallic species.

Commonly employed cross-coupling reactions for thiophene derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For instance, a bromo-derivative of protected 2-Thiophenecarboxaldehyde, 5-hydroxy- could be coupled with a variety of aryl or vinyl boronic acids or esters. d-nb.infogoogle.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govacs.org

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. springernature.comebsco.comnih.gov

These reactions offer a versatile platform for the synthesis of a wide array of complex derivatives starting from the 2-Thiophenecarboxaldehyde, 5-hydroxy- scaffold.

Functionalization via Organometallic Intermediates

The thiophene ring can be functionalized through the formation of organometallic intermediates, most notably organolithium species. Deprotonation of the thiophene ring with a strong base like n-butyllithium can generate a nucleophilic center that can then react with various electrophiles. The regioselectivity of this lithiation is influenced by the directing effects of the existing substituents. For a protected derivative of 2-Thiophenecarboxaldehyde, 5-hydroxy-, lithiation is expected to occur at the C3 or C4 position, depending on the nature of the protecting groups and reaction conditions. These organolithium intermediates can then be trapped with electrophiles such as alkyl halides, carbon dioxide (to form a carboxylic acid), or other carbonyl compounds.

Pericyclic and Rearrangement Reactions

While pericyclic reactions represent a broad class of concerted chemical transformations, their specific application to 2-Thiophenecarboxaldehyde, 5-hydroxy- is not extensively documented in the literature. In general, thiophenes can participate in cycloaddition reactions, but these often require forcing conditions and can lead to a loss of aromaticity. Similarly, rearrangement reactions specifically involving the 2-Thiophenecarboxaldehyde, 5-hydroxy- skeleton are not commonly reported.

Exploration of Reaction Mechanisms

The mechanisms of the reactions described above are generally well-understood within the broader context of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore the aromaticity of the thiophene ring. The regioselectivity is governed by the ability of the substituents to stabilize the positive charge in the intermediate. The hydroxyl group at C5 provides significant stabilization to a carbocation at C4 through resonance.

Metal-catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle that typically involves three key steps: oxidative addition of the organohalide to the low-valent metal catalyst, transmetalation of the organometallic reagent, and reductive elimination of the final product to regenerate the catalyst.

A deeper, specific mechanistic investigation into the reactions of 2-Thiophenecarboxaldehyde, 5-hydroxy- would require dedicated experimental and computational studies to elucidate the precise role of the interacting functional groups on transition states and reaction pathways.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of each nucleus.

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and mapping the intricate network of covalent bonds within 2-Thiophenecarboxaldehyde, 5-hydroxy-.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-Thiophenecarboxaldehyde, 5-hydroxy-, a COSY spectrum would be expected to show a cross-peak between the protons at the C3 and C4 positions of the thiophene (B33073) ring, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the thiophene ring by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the aldehydic proton would be expected to show correlations to the C2 and C3 carbons of the thiophene ring. The hydroxyl proton, if observed, might show correlations to the C4 and C5 carbons.

Predicted ¹H and ¹³C NMR Data for 2-Thiophenecarboxaldehyde, 5-hydroxy-

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
CHO9.8 - 10.0180 - 185C2, C3
H37.6 - 7.8125 - 130C2, C4, C5, CHO
H46.9 - 7.1115 - 120C2, C3, C5
OHVariable, broad-C4, C5
C2-145 - 150-
C5-155 - 160-

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. For 2-Thiophenecarboxaldehyde, 5-hydroxy-, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be utilized to acquire high-resolution ¹³C spectra in the solid state. These spectra can reveal subtle differences in the chemical environment of the carbon atoms in different crystalline forms, providing insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl and aldehyde groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

ESI-MS is a soft ionization technique ideal for polar molecules like 2-Thiophenecarboxaldehyde, 5-hydroxy-. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 129. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 127 would be observed. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition of C₅H₄O₂S. nih.gov

Tandem mass spectrometry (MS/MS) on the parent ion would be used to investigate its fragmentation pathways. A plausible fragmentation for the [M+H]⁺ ion could involve the loss of carbon monoxide (CO), a characteristic fragmentation of aldehydes, leading to a fragment ion at m/z 101.

Predicted ESI-MS Fragmentation Data for 2-Thiophenecarboxaldehyde, 5-hydroxy-

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
129 [M+H]⁺101CO (28 Da)
127 [M-H]⁻99CO (28 Da)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of 2-Thiophenecarboxaldehyde, 5-hydroxy-. The gas chromatogram would display a single major peak if the sample is pure, with the retention time being a characteristic of the compound under the specific chromatographic conditions. The mass spectrum associated with this peak would provide a fragmentation pattern, which serves as a molecular fingerprint. Under electron ionization (EI), a more energetic ionization method, the molecular ion peak at m/z 128 might be observed, along with characteristic fragment ions resulting from the cleavage of the formyl and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Thiophenecarboxaldehyde, 5-hydroxy- would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching of the aldehyde would appear as a strong, sharp band around 1660-1680 cm⁻¹. Vibrations associated with the thiophene ring, such as C=C and C-S stretching, would also be present.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic thiophene ring are typically strong in the Raman spectrum. The C-S stretching vibration would also be Raman active. The symmetry of the molecule influences the intensity of Raman bands, making it a valuable tool for structural analysis.

Predicted Vibrational Frequencies for 2-Thiophenecarboxaldehyde, 5-hydroxy-

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak
C-H stretch (aromatic)3050-3150Strong
C-H stretch (aldehyde)2700-2800Moderate
C=O stretch1660-1680Moderate
C=C stretch (ring)1400-1550Strong
C-S stretch650-750Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Direct experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Thiophenecarboxaldehyde, 5-hydroxy- is not extensively available in the reviewed scientific literature. However, the electronic absorption properties can be inferred from its structure and by comparison with related thiophene derivatives.

The molecule contains a thiophene ring, a carbonyl group (aldehyde), and a hydroxyl group. The thiophene ring is an aromatic system, and when conjugated with the aldehyde group, it forms an extended π-electron system. This conjugation is expected to give rise to intense π→π* electronic transitions, likely appearing as strong absorption bands in the UV region. The presence of the hydroxyl group, an auxochrome, at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-thiophenecarboxaldehyde, due to its electron-donating mesomeric effect which further extends the conjugation.

In addition to the π→π* transitions, a weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is also anticipated. This transition typically occurs at a longer wavelength (lower energy) than the π→π* transitions. Studies on various monosubstituted thiophenes have shown that a 2-substituent conjugates more strongly with the thiophene ring than a 3-substituent, influencing the UV spectra significantly. nii.ac.jp For instance, the electronic spectra of hydrazone derivatives of 2-thiophenecarboxaldehyde show absorption bands around 290 nm, which are attributed to n-π* and π-π* transitions. researchgate.net The electronic structure, and therefore the UV-Vis spectrum, of substituted thiophenes is noticeably affected by the type and position of the substituents. csu.edu.au

Table 1: Expected Electronic Transitions for 2-Thiophenecarboxaldehyde, 5-hydroxy-

Transition TypeChromophoreExpected Wavelength Region
π → πConjugated Thiophene-Aldehyde SystemUltraviolet (likely shifted to longer wavelengths due to -OH group)
n → πCarbonyl GroupNear UV / Visible (longer wavelength, lower intensity)

Note: This table is based on theoretical principles and data from related compounds, not on direct experimental data for 2-Thiophenecarboxaldehyde, 5-hydroxy-.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, no single-crystal X-ray diffraction studies for 2-Thiophenecarboxaldehyde, 5-hydroxy- have been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and intramolecular geometry in the solid state are not available.

For illustrative purposes, the crystallographic data of a structurally related compound, 5-Nitrothiophene-2-carbaldehyde, is presented here. nih.gov This data can provide insights into the potential conformation and packing of a 2,5-disubstituted thiophene aldehyde in the crystalline state. In the crystal structure of 5-Nitrothiophene-2-carbaldehyde, the nitro and aldehyde groups are nearly coplanar with the thiophene ring, with slight deviations. nih.gov The crystal structure is stabilized by intermolecular C–H⋯O hydrogen bonds. evitachem.com

It is crucial to note that the following data does not pertain to 2-Thiophenecarboxaldehyde, 5-hydroxy-, but to 5-Nitrothiophene-2-carbaldehyde.

Table 2: Crystallographic Data for 5-Nitrothiophene-2-carbaldehyde

ParameterValue
Empirical FormulaC₅H₃NO₃S
Formula Weight157.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.550(2)
b (Å)5.629(1)
c (Å)14.120(3)
α (°)90
β (°)98.40(2)
γ (°)90
Volume (ų)593.4(2)
Z4
Data Source nih.gov

There is no information available in the scientific literature regarding powder X-ray diffraction (PXRD) studies of 2-Thiophenecarboxaldehyde, 5-hydroxy-. The absence of single-crystal structure data also means that a theoretical PXRD pattern cannot be calculated. Consequently, there is no data on whether this compound exhibits polymorphism (the ability to exist in multiple crystalline forms).

Chiroptical Spectroscopy (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively applicable to chiral molecules. The parent compound, 2-Thiophenecarboxaldehyde, 5-hydroxy-, is achiral and therefore does not exhibit chiroptical properties.

However, chiral derivatives of this compound could be synthesized, making them suitable for analysis by chiroptical spectroscopy. Chirality could be introduced by, for example, attaching a chiral substituent to the thiophene ring or by synthesizing a molecule where the thiophene is part of a larger, inherently chiral structure.

The synthesis of chiral thiophene-based molecules is an active area of research, particularly for applications in materials science, such as the development of chiral conducting polymers. nih.govrsc.org General synthetic strategies include the use of chiral starting materials or the employment of asymmetric catalysis. iaea.orgacs.org For instance, chiral polythiophenes can be prepared by the polymerization of thiophene monomers functionalized with a chiral side chain. tandfonline.com The chiroptical properties of these polymers are highly dependent on their conformation and supramolecular organization. tandfonline.comacs.orgscispace.com

Should a chiral derivative of 2-Thiophenecarboxaldehyde, 5-hydroxy- be synthesized, chiroptical spectroscopy would be a powerful tool to:

Confirm the enantiomeric purity of the sample.

Determine the absolute configuration of the stereogenic centers.

Study conformational changes in solution.

Investigate supramolecular aggregation and self-assembly phenomena. researchgate.net

Currently, no such studies on specific chiral derivatives of 2-Thiophenecarboxaldehyde, 5-hydroxy- have been reported.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2-Thiophenecarboxaldehyde, 5-hydroxy-", DFT calculations would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap implies high stability and low reactivity. For "2-Thiophenecarboxaldehyde, 5-hydroxy-", this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. However, specific published data detailing the HOMO-LUMO energies and their gap for this compound could not be located in the current literature search.

Spectroscopic Property Prediction

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra serve as a reference to compare with experimental data, helping to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can be calculated to predict the positions of characteristic absorption bands, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various C-H and C-S vibrations within the thiophene (B33073) ring.

Detailed computational studies providing predicted spectroscopic data for "2-Thiophenecarboxaldehyde, 5-hydroxy-" are not presently available in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of "2-Thiophenecarboxaldehyde, 5-hydroxy-" over time. These simulations would reveal the molecule's conformational flexibility, particularly the rotation around the bond connecting the aldehyde group to the thiophene ring. Furthermore, MD simulations in a solvent like water would provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl and aldehyde groups with solvent molecules, and how these interactions influence the molecule's orientation and stability. At present, specific MD simulation studies focused on this compound have not been identified in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no QSAR models for "2-Thiophenecarboxaldehyde, 5-hydroxy-" itself were found, numerous studies have been conducted on thiophene derivatives to predict their therapeutic potential.

Researchers have successfully used QSAR models to predict the activity of various thiophene derivatives. For instance, a 3D-QSAR model developed for thiophene derivatives as tubulin inhibitors showed significant statistical quality and predictive ability, with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743. This model was able to predict the activity of new compounds and identify key structural factors responsible for cytotoxicity. Similarly, QSAR studies on 5-thiophen-2-yl pyrazole (B372694) derivatives as cannabinoid-1 (CB1) receptor antagonists have been performed, linking molecular properties derived from DFT calculations to their biological activity. These studies demonstrate the utility of QSAR in drug design, allowing for the virtual screening of large libraries of compounds and the rational design of new, more potent derivatives based on their structural features.

QSAR Model ApplicationTargetStatistical Metric (R²)Reference
3D-QSAR of Thiophene DerivativesTubulin Inhibition0.949
QSAR of 5-thiophen-2-yl pyrazole derivativesCannabinoid-1 (CB1) Receptor AntagonismNot Specified
QSAR for Antioxidant PotentialDPPH Radical Scavenging0.78
QSAR of Thiophene AnalogsAnti-inflammatory Agents0.9566

Reaction Pathway and Transition State Calculations

Theoretical calculations can map out potential reaction pathways for "2-Thiophenecarboxaldehyde, 5-hydroxy-". By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can determine the activation energy and predict the most likely mechanism for a given reaction. For example, this could involve studying the mechanism of its synthesis, its oxidation, or its participation in condensation reactions. Such studies provide fundamental insights into the molecule's reactivity and can guide the design of synthetic routes. A review of the current literature did not yield specific studies on the reaction pathway and transition state calculations for this compound.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone in computational drug design, enabling the identification of essential structural features of a molecule responsible for its biological activity. A pharmacophore represents the three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. This approach is instrumental in designing new ligands with improved affinity and selectivity.

For thiophene derivatives, including 2-Thiophenecarboxaldehyde, 5-hydroxy-, pharmacophore models are developed to understand the key interaction points with their target receptors. These models are constructed based on the structural information of a set of known active compounds or the three-dimensional structure of the biological target.

A study on substituted thiazoles and thiophenes as Polo-like kinase 1 (Plk1) inhibitors led to the development of a five-featured pharmacophore hypothesis, AADRR. nih.govresearchgate.net This model includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial for inhibitory activity. researchgate.net Such models are valuable for virtual screening and the design of novel inhibitors. nih.gov

The core structure of 2-Thiophenecarboxaldehyde, 5-hydroxy- possesses key features that can be incorporated into a pharmacophore model:

Hydrogen Bond Acceptor: The oxygen atom of the aldehyde group and the hydroxyl group can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group can function as a hydrogen bond donor.

Aromatic Ring: The thiophene ring itself serves as a hydrophobic and aromatic feature.

These features can be mapped to generate a pharmacophore hypothesis for the biological target of 2-Thiophenecarboxaldehyde, 5-hydroxy-. This model can then be used as a 3D query to screen compound libraries for molecules with similar pharmacophoric features, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity.

Furthermore, pharmacophore models can be integrated with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. nih.gov In this context, the pharmacophore model helps to align the molecules in a dataset, and then 3D-QSAR analysis can provide insights into how different substituents on the thiophene ring affect the biological activity. This combined approach offers a powerful tool for optimizing lead compounds by suggesting modifications that enhance their interaction with the target.

The table below summarizes the key pharmacophoric features identified in studies of thiophene derivatives and their potential correspondence in 2-Thiophenecarboxaldehyde, 5-hydroxy-.

Pharmacophoric FeatureDescriptionPotential Correspondence in 2-Thiophenecarboxaldehyde, 5-hydroxy-
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.Oxygen of the aldehyde group, Oxygen of the hydroxyl group
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.Hydrogen of the hydroxyl group
Aromatic Ring (AR) A planar, cyclic, conjugated system of pi electrons.Thiophene ring
Hydrophobic (HY) A nonpolar group that avoids interaction with water.Thiophene ring

This pharmacophore-based approach facilitates the rational design of new ligands by focusing on the essential interaction features, thereby streamlining the drug discovery process.

Bioactivity and Mechanistic Investigations in Medicinal Chemistry Research

Enzyme Inhibition Studies and Kinetic Analysis

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The study of how a compound interacts with and modulates the activity of specific enzymes can provide valuable insights into its potential as a drug candidate.

Target Identification and Validation in in vitro Systems

Currently, there is a notable lack of published research specifically identifying and validating enzyme targets for 2-Thiophenecarboxaldehyde, 5-hydroxy- in in vitro systems. However, the broader class of thiophene (B33073) derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain thiophene-2-carboxamide derivatives have shown inhibitory effects, suggesting that the thiophene scaffold can interact with enzyme active sites. nih.gov Thiophene-based compounds have been explored as inhibitors for enzymes such as tyrosinase, where the sulfur atom of the thiourea (B124793) moiety has been shown through molecular docking to interact with copper ions in the active site. mdpi.com Further research is necessary to determine if 2-Thiophenecarboxaldehyde, 5-hydroxy- exhibits similar inhibitory properties and to identify its specific molecular targets.

Mechanism of Enzyme Modulation

Without identified enzyme targets, the mechanism of enzyme modulation by 2-Thiophenecarboxaldehyde, 5-hydroxy- remains unelucidated. Kinetic analysis is essential to understand whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. nih.gov For other thiosemicarbazone derivatives, kinetic studies have revealed reversible inhibition of tyrosinase, with the type of inhibition depending on the specific substituents. mdpi.com Future investigations into the enzyme inhibitory potential of 2-Thiophenecarboxaldehyde, 5-hydroxy- would need to include detailed kinetic analyses to characterize the nature of its interaction with any identified target enzymes.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is another fundamental mechanism of drug action. Receptor binding assays are crucial for determining the affinity and specificity of a compound for its target. nih.gov

Structural Basis of Binding (e.g., via docking)

Functional Modulation Assays in vitro

There is currently no published data on the in vitro functional modulation by 2-Thiophenecarboxaldehyde, 5-hydroxy- on any specific receptor. Functional assays are necessary to determine whether the binding of a ligand to a receptor results in an agonistic, antagonistic, or inverse agonistic response. These assays are critical for understanding the pharmacological effect of a compound.

Investigation of Antimicrobial Activities in Culture

The thiophene moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

While specific studies on the antimicrobial activity of 2-Thiophenecarboxaldehyde, 5-hydroxy- are limited, research on closely related compounds provides a basis for its potential in this area. For instance, 3-hydroxy thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, a hydroxy thiophene-2-carboxamide compound with a methoxy (B1213986) group showed significant inhibitory effects against Bacillus subtilis and Pseudomonas aeruginosa, with inhibition zones of 18 mm, and against Staphylococcus aureus with an inhibition zone of 17 mm. nih.gov

Derivatives of thiophene-2-carboxaldehyde have also been investigated for their antibacterial properties. A study on a library of thiophene derivatives identified compounds with promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org

In the realm of antifungal research, thiophene derivatives have also shown promise. One study highlighted a thiophene derivative, 5CN05, which exhibited good activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 17 μg/mL. researchgate.net Another research effort on 2-thiophene carboxylic acid thioureides demonstrated antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 31.25 to 62.5 μg/mL. researchgate.net

The antimicrobial potential of thiophene derivatives is often evaluated using standard methods such as broth microdilution to determine the MIC. The data from these studies underscores the potential of the thiophene scaffold as a source of new antimicrobial agents. Future studies are warranted to specifically evaluate the antibacterial and antifungal efficacy of 2-Thiophenecarboxaldehyde, 5-hydroxy- against a panel of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

CompoundMicroorganismActivityReference
Hydroxy thiophene-2-carboxamide with methoxy groupBacillus subtilisInhibition zone: 18 mm nih.gov
Hydroxy thiophene-2-carboxamide with methoxy groupPseudomonas aeruginosaInhibition zone: 18 mm nih.gov
Hydroxy thiophene-2-carboxamide with methoxy groupStaphylococcus aureusInhibition zone: 17 mm nih.gov
5CN05 (a thiophene derivative)Cryptococcus neoformansMIC: 17 µg/mL researchgate.net
2-Thiophene carboxylic acid thioureidesCandida albicansMIC: 31.25 - 62.5 µg/mL researchgate.net
2-Thiophene carboxylic acid thioureidesAspergillus nigerMIC: 31.25 - 62.5 µg/mL researchgate.net

Antimicrobial Spectrum Analysis

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, a study on 5-Nitro-2-thiophenecarboxaldehyde revealed its efficacy against both Gram-positive and Gram-negative bacteria. The compound showed notable bactericidal activity against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi. However, it was found to be ineffective against Pseudomonas aeruginosa. mdpi.com This suggests that substitutions on the thiophene ring, in this case, a nitro group at the 5-position, play a crucial role in determining the antimicrobial spectrum.

Another study focused on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives, which are structurally related to the subject compound. The 3-amino derivatives generally displayed higher antibacterial activity than the 3-hydroxy counterparts. nih.gov Specifically, a 3-amino thiophene-2-carboxamide derivative with a methoxy group substitution showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov These findings indicate that the nature and position of functional groups on the thiophene ring are key determinants of antimicrobial potency and spectrum.

CompoundMicroorganismActivityReference
5-Nitro-2-thiophenecarboxaldehydeStaphylococcus aureusActive mdpi.com
5-Nitro-2-thiophenecarboxaldehydeEnterococcusActive mdpi.com
5-Nitro-2-thiophenecarboxaldehydeE. coliActive mdpi.com
5-Nitro-2-thiophenecarboxaldehydeSalmonella typhiActive mdpi.com
5-Nitro-2-thiophenecarboxaldehydePseudomonas aeruginosaInactive mdpi.com
3-Amino thiophene-2-carboxamide derivativeP. aeruginosaExcellent nih.gov
3-Amino thiophene-2-carboxamide derivativeS. aureusExcellent nih.gov
3-Amino thiophene-2-carboxamide derivativeB. subtilisExcellent nih.gov

Cellular Target Elucidation

The precise cellular targets of 2-Thiophenecarboxaldehyde, 5-hydroxy- have not been elucidated. However, research on other thiophene derivatives suggests several potential mechanisms of action. For some antimicrobial thiophenes, the proposed mechanism involves the inhibition of essential enzymes or disruption of cell membrane integrity. The lipophilic nature of the thiophene ring may facilitate the passage of these compounds through the bacterial cell membrane.

In the context of anticancer activity, thiophene derivatives have been shown to target various cellular components. For example, certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, which leads to mitotic arrest in tumor cells. nih.gov One such derivative was also found to inhibit WEE1 kinase, a key regulator of the cell cycle. nih.gov This dual-targeting ability highlights the multifaceted mechanisms through which thiophene compounds can exert their effects. Further investigations are necessary to determine if 2-Thiophenecarboxaldehyde, 5-hydroxy- or its derivatives share these or other cellular targets.

Anticancer Research in Cell Lines

Thiophene-based compounds have been a source of interest in the development of novel anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.

Studies on different thiophene derivatives have demonstrated their potential to inhibit cancer cell proliferation. For example, a series of thiophene-2-carboxamide derivatives were evaluated for their antiproliferative effects against several cancer cell lines. One derivative, N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide , showed potent activity against the Hep3B (hepatocellular carcinoma) cell line with an IC50 value of 2.77 µg/mL. mdpi.com Another study on a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative identified it as a potent compound with broad-spectrum antitumor activity against numerous cancer cell lines. nih.gov

The inhibitory concentrations (IC50) for a selection of thiophene derivatives against various cancer cell lines are presented below.

Compound DerivativeCell LineIC50 (µM)Reference
2-Iodobenzamide tetrahydrobenzo[b]thiopheneA549 (Lung)6.10 nih.gov
3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)23 µg/mL mdpi.com
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)2.77 µg/mL mdpi.com

Several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study on a tetrahydrobenzo[b]thiophene derivative found that it induced apoptosis in A549 lung cancer cells, as evidenced by enhanced levels of caspases 3 and 9. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Further research on another thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) , revealed that it induced apoptosis in leukemia cells through phosphatidylserine (B164497) externalization, reactive oxygen species (ROS) generation, and mitochondrial depolarization. The study demonstrated significant phosphatidylserine externalization in CEM cells treated with F8 at concentrations of 2.89 µM and 5.78 µM.

The ability of thiophene derivatives to interfere with the cell cycle is another important aspect of their anticancer activity. The aforementioned tetrahydrobenzo[b]thiophene derivative was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest in A549 cells. nih.gov Similarly, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was reported to induce S-phase cell cycle arrest in MIA PaCa-2 pancreatic cancer cells. Such perturbations of the cell cycle can prevent cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For thiophene derivatives, SAR studies have provided insights into how different substituents on the thiophene ring influence their activity.

In the case of antimicrobial 3-substituted thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position generally resulted in higher antibacterial activity compared to a hydroxyl group at the same position. nih.gov This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are critical for activity.

For antirheumatic 5-phenylthiophene carboxylic acid derivatives, modifications to the carboxylic acid group and substitutions on the phenyl ring were explored. nih.gov The study found that converting the carboxylic acid to a methyl ester and introducing a chloro or bromo substituent at the para-position of the phenyl ring led to compounds with more potent activity in suppressing adjuvant-induced arthritis in rats compared to the parent compound. nih.gov These findings underscore the importance of systematic structural modifications in the development of potent therapeutic agents based on the thiophene scaffold. While these SAR studies were not conducted on 2-Thiophenecarboxaldehyde, 5-hydroxy- , they provide a framework for how the hydroxyl and aldehyde groups on this specific molecule could be modified to potentially enhance its biological activity.

ADME Prediction and in silico Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early phases of drug development to assess its potential as a therapeutic agent. For 2-Thiophenecarboxaldehyde, 5-hydroxy-, publicly available information is currently limited to computationally predicted physicochemical properties, which can offer preliminary insights into its likely ADME profile.

In silico tools and computational models are frequently used to estimate these properties when experimental data is unavailable. The PubChem database provides a set of computed properties for 2-Thiophenecarboxaldehyde, 5-hydroxy-. nih.gov These predictions are based on its chemical structure and can help forecast its behavior in a biological system.

Table 1: Computed Physicochemical Properties of 2-Thiophenecarboxaldehyde, 5-hydroxy- nih.gov

PropertyValueMethod
Molecular Weight128.15 g/mol PubChem 2.1
XLogP31.4XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Exact Mass127.99320054 DaPubChem 2.1
Topological Polar Surface Area65.5 ŲCactvs 3.4.6.11
Heavy Atom Count8Cactvs 3.4.6.11
Formal Charge0PubChem
Complexity94.4Cactvs 3.4.6.11

This data is interactive. Users can sort the table by clicking on the column headers.

These computed values suggest a molecule with a relatively low molecular weight and a moderate lipophilicity (XLogP3 of 1.4), which are generally favorable for oral absorption. The presence of both hydrogen bond donors and acceptors, along with a polar surface area of 65.5 Ų, indicates that the molecule has some degree of polarity, which can influence its solubility and ability to cross biological membranes.

However, it is crucial to note that these are predicted data points. As of the current date, no specific in silico or experimental studies detailing the comprehensive ADME profile, including parameters like plasma protein binding, metabolic stability, or specific transporter interactions for 2-Thiophenecarboxaldehyde, 5-hydroxy-, have been published in the scientific literature.

Biosynthesis and Biotransformation Pathways

Currently, there is no scientific literature available that describes the natural biosynthesis or the specific biotransformation pathways of 2-Thiophenecarboxaldehyde, 5-hydroxy- in any organism. Research has been conducted on the metabolism of other substituted thiophenes, but due to the specific nature of enzymatic reactions, these findings cannot be directly extrapolated to the 5-hydroxy derivative.

Therefore, the biosynthetic origins and the metabolic fate of 2-Thiophenecarboxaldehyde, 5-hydroxy-, including the enzymes involved in its potential breakdown and the resulting metabolites, remain an area for future investigation.

Applications in Materials Science and Analytical Chemistry

Design of Fluorescent Probes and Chemosensors

The inherent fluorescence of the thiophene (B33073) moiety, combined with the chelating potential introduced by converting the aldehyde group into structures like Schiff bases, allows for the creation of sophisticated fluorescent probes and chemosensors. These sensors operate on principles such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output, enabling sensitive and selective detection.

Derivatives of 2-Thiophenecarboxaldehyde, 5-hydroxy- are frequently employed to design chemosensors for various metal ions. By reacting the aldehyde with different amines, a wide array of Schiff base ligands can be synthesized. These ligands possess specific binding pockets composed of nitrogen and oxygen atoms that can selectively coordinate with metal ions. This coordination event restricts intramolecular rotation and alters the electronic properties of the molecule, leading to a distinct change in fluorescence intensity or color, which forms the basis for detection.

For instance, Schiff bases derived from thiophene aldehydes have demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺). The complexation between the ligand and Al³⁺ inhibits the isomerization of the -C=N- double bond and suppresses excited-state proton transfer, resulting in a significant fluorescence enhancement. mdpi.com Similar systems have been developed for other environmentally and biologically significant ions, including zinc (Zn²⁺), iron (Fe²⁺), and mercury (Hg²⁺). nih.govresearchgate.net The selectivity of the sensor can be tuned by modifying the structure of the amine used to form the Schiff base, thereby altering the geometry and electronic nature of the binding site.

Table 1: Performance of Thiophene-Based Schiff Base Fluorescent Sensors for Ion Recognition
Target IonSensor Structure BasisDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Sensing Mechanism
Al³⁺Schiff Base1.98 x 10⁻⁸ M2:1Inhibition of -C=N- isomerization
Zn²⁺Thiophene-derived Schiff BaseNot Specified1:1Chelation-Enhanced Fluorescence (CHEF)
Fe²⁺TBH–Zn²⁺ complexNot Specified1:1Fluorescence Quenching
Co²⁺Thiophene-2-carbohydrazide0.19 µM2:1Ligand to Metal Charge Transfer (LMCT)

While direct sensing of large biomolecules using probes derived from 2-Thiophenecarboxaldehyde, 5-hydroxy- is less common, these fluorescent sensors play a crucial role in biomolecule-related applications, primarily through the detection of metal ions within biological environments. Many cellular processes are regulated by the concentration of specific metal ions, and imbalances can indicate disease states. The ability of these thiophene-based probes to operate in aqueous media and exhibit low cytotoxicity allows them to be used for imaging and quantifying metal ions in living cells. For example, a rhodamine-thiophene conjugate has been successfully used to visualize Hg²⁺ in MCF-7 cells, demonstrating the potential for tracking toxic metals in biological systems. nih.gov These applications provide indirect but valuable information about the state and function of biomolecules and cellular systems that depend on these ions.

Ligand Design for Metal Complexation and Catalysis

The aldehyde and hydroxyl groups on the 2-Thiophenecarboxaldehyde, 5-hydroxy- scaffold provide excellent coordination sites for metal ions, making it a versatile precursor for designing ligands for coordination chemistry and catalysis. The sulfur atom in the thiophene ring can also participate in coordination, allowing for the formation of stable and structurally diverse metal complexes.

2-Thiophenecarboxaldehyde, 5-hydroxy- and its derivatives, such as Schiff bases and thiosemicarbazones, readily react with a variety of transition metal salts (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), and Zn(II)) to form stable coordination compounds. researchgate.netnih.gov The synthesis is typically a straightforward one-pot reaction, involving mixing the ligand and the metal salt in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating. The resulting metal complexes precipitate from the solution and can be isolated by filtration. Spectroscopic methods (FT-IR, UV-Vis, NMR) and single-crystal X-ray diffraction are used to characterize the structure of these complexes, confirming the coordination of the metal ion to the nitrogen, oxygen, and sometimes sulfur atoms of the ligand. nih.govciac.jl.cn The geometry of the final complex (e.g., octahedral or tetrahedral) is influenced by the nature of the metal ion and the specific ligand structure. nih.gov

Metal complexes derived from thiophenecarboxaldehyde-based ligands have shown significant promise in catalysis. The metal center in these complexes can act as a Lewis acid or participate in redox cycles, while the ligand framework stabilizes the metal ion and influences its reactivity and selectivity.

A notable application is in photocatalysis. For example, Zn(II) and Ni(II) complexes with a Schiff base ligand derived from 2-thiophenecarboxaldehyde have been used to modify the surface of titanium dioxide (TiO₂). These modified photocatalysts were evaluated for their ability to degrade organic pollutants like 4-nitrophenol (B140041) (4-NP) and Rhodamine B (RhB) under UV-visible light irradiation. The results showed that the metal complex-modified TiO₂ exhibited significantly higher photocatalytic activity than unmodified TiO₂, achieving degradation rates above 90%. The metal complexes act as sensitizers, enhancing light absorption and promoting the generation of reactive oxygen species that degrade the pollutants.

Table 2: Photocatalytic Degradation Efficiency Using Thiophene Schiff Base Metal Complex-Modified TiO₂
CatalystTarget PollutantDegradation Rate (%)
TiO₂Rhodamine B~75
[ZnLCl₂]-TiO₂Rhodamine B>90
[NiL'(NO₃)₂]-TiO₂Rhodamine B>90
TiO₂4-Nitrophenol~40
[ZnLCl₂]-TiO₂4-Nitrophenol~90
[NiL'(NO₃)₂]-TiO₂4-Nitrophenol>90

Precursors for Polymer Synthesis and Advanced Materials

Thiophene and its derivatives are fundamental building blocks for conducting and semiconducting polymers due to the ability of the thiophene ring to support charge delocalization along the polymer backbone. 2-Thiophenecarboxaldehyde, 5-hydroxy- serves as a functional monomer that can be incorporated into polymeric structures, with the aldehyde and hydroxyl groups offering sites for further modification or influencing the polymer's properties.

However, the direct polymerization of thiophene-aldehyde can be challenging. To overcome this, strategies have been developed, such as synthesizing a trimer where a thiophene-aldehyde molecule is enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units. This trimer has a lower oxidation potential, facilitating both chemical and electrochemical polymerization. The resulting polymers, such as poly(trimer-CHO), can be prepared as thin films that exhibit strong surface adhesion and semiconducting properties. The presence of the aldehyde group in the polymer chain is particularly valuable as it allows for post-polymerization modification. For instance, these aldehyde groups can be used to cross-link the polymer chains or to graft other functional molecules, such as fluorescent nanoparticles, onto the polymer surface, creating advanced, multifunctional materials. These functionalized polymers are promising for applications in (bio)electronics, sensors, and as conductive electrodes for interfacing with biological systems.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in 2-Thiophenecarboxaldehyde, 5-hydroxy- make it an interesting building block for the construction of complex supramolecular assemblies.

The hydroxyl and aldehyde groups of 2-Thiophenecarboxaldehyde, 5-hydroxy- are capable of forming hydrogen bonds, which are key interactions in directing the self-assembly of molecules. Depending on the conditions, this compound could potentially self-assemble into various ordered structures such as nanofibers, vesicles, or liquid crystals. The thiophene ring can also participate in π-π stacking interactions, further contributing to the stability of the self-assembled structures. The study of the self-assembly behavior of this molecule could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. wikipedia.org While 2-Thiophenecarboxaldehyde, 5-hydroxy- is a relatively small molecule and unlikely to act as a host for large guests, it can certainly function as a guest, binding to various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. thno.org The hydroxyl and aldehyde groups can form specific interactions with the host, leading to the formation of stable host-guest complexes. The study of these interactions could be valuable for applications such as the development of molecular sensors or for controlling the reactivity of the aldehyde group.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of 2-Thiophenecarboxaldehyde, 5-hydroxy- in various research matrices would be crucial for monitoring its synthesis, reactivity, and potential applications. Chromatographic techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile and thermally labile compounds. For the analysis of 2-Thiophenecarboxaldehyde, 5-hydroxy-, a reversed-phase HPLC method would likely be effective. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The presence of the hydroxyl group and the polarity of the aldehyde would influence its retention behavior. UV-Vis detection would be suitable, as the thiophene ring and the carbonyl group are chromophores. nih.gov For enhanced sensitivity and selectivity, derivatization of the aldehyde group with a fluorescent tag could be employed. nih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct GC analysis of 2-Thiophenecarboxaldehyde, 5-hydroxy- might be challenging due to its polarity and potential for thermal degradation. However, derivatization of the hydroxyl and/or aldehyde group to increase volatility and thermal stability would make GC analysis feasible. For example, the hydroxyl group could be silylated, and the aldehyde group could be converted to an oxime or a hydrazone. scirp.org GC coupled with mass spectrometry (GC-MS) would provide definitive identification and quantification. mnishioka.com

Table 2: Potential Chromatographic Methods for 2-Thiophenecarboxaldehyde, 5-hydroxy-

TechniqueColumnMobile Phase/Carrier GasDetectionSample Preparation
HPLCReversed-phase (e.g., C18)Water/Acetonitrile or Methanol gradientUV-Vis, Fluorescence (with derivatization)Dissolution in a suitable solvent
GCCapillary column (e.g., polar stationary phase)Helium or HydrogenFlame Ionization (FID), Mass Spectrometry (MS)Derivatization (e.g., silylation, oximation)

Electrochemical Detection Methods

Electrochemical detection methods are a class of analytical techniques that measure changes in electrical properties (such as current, potential, or charge) resulting from a chemical reaction. These methods are widely utilized in analytical chemistry for their high sensitivity, selectivity, rapid response times, and the relatively low cost of instrumentation. While specific research on the electrochemical detection of 2-Thiophenecarboxaldehyde, 5-hydroxy- is not extensively documented in publicly available literature, the electrochemical behavior of this compound can be inferred based on its functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a thiophene ring.

The thiophene ring, being an electron-rich aromatic system, is susceptible to oxidation at an appropriate potential. The presence of the hydroxyl and aldehyde groups, which are electroactive, would also contribute to the electrochemical signature of the molecule. The hydroxyl group can be oxidized, and the aldehyde group can be either oxidized or reduced under specific conditions.

A common electrochemical technique that could be employed for the detection of 2-Thiophenecarboxaldehyde, 5-hydroxy- is voltammetry. In a voltammetric experiment, a varying potential is applied to an electrode, and the resulting current is measured. The current is proportional to the concentration of the analyte in the solution. Different voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), could be utilized to characterize and quantify this compound.

The development of an electrochemical sensor for 2-Thiophenecarboxaldehyde, 5-hydroxy- would involve the selection of a suitable electrode material. Common electrode materials include glassy carbon, gold, platinum, and carbon paste. To enhance the sensitivity and selectivity of the detection, the electrode surface can be modified with various materials such as nanoparticles, polymers, or enzymes. These modifications can catalyze the electrochemical reaction of the analyte or facilitate its preconcentration on the electrode surface, leading to a lower detection limit.

For instance, a glassy carbon electrode modified with a specific nanomaterial could be used to lower the overpotential for the oxidation of the hydroxyl group or the thiophene ring of 2-Thiophenecarboxaldehyde, 5-hydroxy-, resulting in a more sensitive and selective detection. The analytical performance of such a sensor would be characterized by its linear range, limit of detection (LOD), limit of quantification (LOQ), and its stability and reproducibility.

Although no specific data tables for the electrochemical detection of 2-Thiophenecarboxaldehyde, 5-hydroxy- are available, the table below provides a hypothetical comparison of potential voltammetric methods that could be adapted for its analysis, based on general principles of electrochemistry.

Voltammetric TechniquePrinciplePotential Advantages for 2-Thiophenecarboxaldehyde, 5-hydroxy- Detection
Cyclic Voltammetry (CV) The potential is swept linearly between two vertex potentials in both forward and reverse directions.Provides information on the redox processes and reaction mechanisms of the electroactive groups (hydroxyl, aldehyde, thiophene).
Differential Pulse Voltammetry (DPV) Pulses of a fixed magnitude are superimposed on a linearly increasing potential ramp.Offers improved sensitivity and resolution compared to CV by minimizing the background charging current.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is applied to the electrode.Provides high sensitivity and fast scan rates, making it suitable for rapid quantitative analysis.

Further research would be necessary to develop and validate a specific electrochemical method for the detection of 2-Thiophenecarboxaldehyde, 5-hydroxy-. This would involve optimizing experimental parameters such as the pH of the supporting electrolyte, the choice of electrode material and modifier, and the instrumental parameters of the chosen voltammetric technique.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

The efficient synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy- is fundamental to unlocking its potential. While classical approaches to substituted thiophenes exist, future research will likely focus on developing more innovative, regioselective, and atom-economical methods. mdpi.com Key areas for exploration include the heterocyclization of functionalized alkynes and the late-stage functionalization of more readily available thiophene (B33073) precursors. mdpi.comnih.gov

Modern synthetic strategies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) offer powerful tools for constructing substituted thiophenes. nih.govnih.gov Research could be directed toward a convergent synthesis where a suitably protected hydroxy-boronic acid or ester is coupled with a protected 2-formyl-5-halothiophene. Conversely, a divergent approach involving the direct, regioselective hydroxylation of a 2-thiophenecarboxaldehyde derivative presents another viable route. The development of synthetic routes that avoid harsh conditions and utilize greener solvents and catalysts will be a significant focus.

Table 1: Comparison of Potential Synthetic Approaches
Synthetic StrategyDescriptionPotential AdvantagesAnticipated Challenges
De Novo Ring FormationConstruction of the thiophene ring from acyclic sulfur-containing precursors that already possess the aldehyde and hydroxyl functionalities (or their precursors). mdpi.comHigh regioselectivity; direct installation of functional groups.Availability and stability of acyclic precursors; may require multi-step preparations.
Late-Stage FunctionalizationIntroduction of the hydroxyl group onto a pre-formed 2-thiophenecarboxaldehyde scaffold via electrophilic or nucleophilic substitution.Utilizes commercially available starting materials; potentially fewer steps.Achieving high regioselectivity at the C5 position; potential for side reactions with the aldehyde group.
Cross-Coupling ReactionsPalladium-catalyzed coupling of a 5-bromo-2-thiophenecarboxaldehyde derivative with a hydroxyl-containing coupling partner. nih.govnih.govHigh functional group tolerance; well-established and versatile methodology.Requires protection/deprotection steps for the aldehyde and hydroxyl groups.

Exploration of New Biological Targets and Pathways

Thiophene-containing molecules are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer. nih.govmdpi.comnih.gov The specific combination of aldehyde and hydroxyl groups on the 2-Thiophenecarboxaldehyde, 5-hydroxy- scaffold suggests several promising avenues for biological investigation.

The phenolic hydroxyl group is a common feature in many antioxidant compounds, suggesting that this molecule could act as a radical scavenger. nih.gov Furthermore, the aldehyde group provides a reactive handle for synthesizing a library of derivatives, such as Schiff bases or hydrazones, which have demonstrated significant antibacterial, antifungal, and anticancer activities in other thiophene systems. nih.gov Studies on related 3-hydroxy-thiophene-2-carboxamide derivatives have shown that the hydroxyl group can enhance biological activity and improve solubility. nih.gov Future research should involve screening 2-Thiophenecarboxaldehyde, 5-hydroxy- and its derivatives against a panel of biological targets.

Table 2: Potential Biological Investigations
Potential ActivityRationaleSuggested In Vitro Screening
AntioxidantThe phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. Thiophene derivatives are known antioxidants. nih.govnih.govDPPH (2,2-diphenyl-1-picrylhydrazyl) assay; ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
AnticancerThiophene scaffolds are present in many anticancer agents. The molecule can be a precursor for inhibitors of various cancer-related signaling pathways. nih.govtechscience.comMTT or SRB assays against a panel of cancer cell lines (e.g., HepG2, SMMC-7721). mdpi.com
Antibacterial/AntifungalSchiff bases derived from thiophene aldehydes exhibit potent antimicrobial properties. nih.govMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi.
Anti-inflammatoryMany thiophene-based compounds are inhibitors of key inflammatory enzymes like COX and LOX. mdpi.comnih.govEnzyme inhibition assays for COX-1/COX-2; cellular assays for nitric oxide (NO) production in macrophages.

Integration into Advanced Materials Architectures

Thiophene is a cornerstone building block for organic electronics, particularly in the field of conducting polymers like polythiophenes. researchgate.netrsc.org The unique bifunctionality of 2-Thiophenecarboxaldehyde, 5-hydroxy- makes it an exciting candidate as a monomer for novel functional polymers. The thiophene ring itself provides the π-conjugated backbone necessary for electrical conductivity, while the aldehyde and hydroxyl groups offer powerful tools for tuning material properties. asianpubs.orgasianpubs.org

The hydroxyl group can be used to improve the solubility of the resulting polymer in polar solvents, which is often a challenge for polythiophenes. researchgate.net It also introduces the possibility of forming intermolecular hydrogen bonds, which could lead to more ordered solid-state packing and improved charge transport. The aldehyde group is a versatile functional handle that can be used for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking the polymer chains to create robust films and networks. acs.org

Future work will focus on the polymerization of this monomer via electrochemical or chemical oxidative methods and the characterization of the resulting polymers' optical, electronic, and morphological properties.

Application in Nanoscience and Nanotechnology

The functional groups of 2-Thiophenecarboxaldehyde, 5-hydroxy- make it highly suitable for applications in nanoscience. The molecule could serve as a surface ligand to functionalize nanoparticles, providing a means to tune their solubility, stability, and electronic properties. The aldehyde or hydroxyl group could act as an anchor to bind to the surface of metal or metal oxide nanoparticles.

Furthermore, this compound is a promising candidate for the development of chemosensors. researchgate.net The interaction of an analyte (e.g., a metal ion or a biologically relevant molecule) with the aldehyde or hydroxyl groups could induce a change in the electronic structure of the thiophene ring, leading to a detectable change in fluorescence or color. mdpi.com Another emerging area is its potential use in drug delivery systems. Given the potential anticancer properties of thiophene derivatives, 2-Thiophenecarboxaldehyde, 5-hydroxy- could be encapsulated within or chemically attached to nanoparticles to improve its bioavailability and target delivery to tumor cells, potentially reducing systemic toxicity. mdpi.com

Interdisciplinary Research Opportunities

The full potential of 2-Thiophenecarboxaldehyde, 5-hydroxy- can only be realized through collaborative, interdisciplinary research. The journey from molecule to functional application requires a synergistic effort across multiple scientific fields.

Chemistry and Biology: Synthetic chemists are needed to devise efficient routes to the molecule and its derivatives, which can then be passed to medicinal chemists and biologists for comprehensive screening to identify lead compounds for drug discovery.

Materials Science and Engineering: Polymer scientists can explore methods to incorporate this monomer into novel conductive and functional materials. Materials engineers can then investigate how to process these new polymers into thin films and integrate them into electronic devices such as transistors, sensors, or solar cells.

Nanotechnology and Medicine: Nanoscientists can use the molecule to create functionalized nanoparticles, while biomedical engineers can explore the application of these nanosystems in targeted drug delivery, bio-imaging, and diagnostics.

Q & A

Basic Question: What are the common synthesis methods for 5-hydroxy-2-thiophenecarboxaldehyde, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via the Vilsmeier reaction, where thiophene derivatives react with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl₃) to introduce the formyl group . For purification, column chromatography on silica gel is commonly employed, achieving isolated yields of ~57% under optimized conditions (e.g., hexane/ethyl acetate eluent) . Key parameters for optimization include temperature control (20–25°C for aldehyde stability) and stoichiometric ratios of DMF to thiophene precursors. Post-synthesis, NMR (¹H and ¹³C) is critical for verifying purity and structure, with characteristic peaks at δ 9.93 (s, CHO) and 183.6 ppm (C=O) .

Basic Question: How should 5-hydroxy-2-thiophenecarboxaldehyde be stored to ensure stability, and what hazards are associated with its handling?

Answer:
The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizers, acids, or bases, producing hazardous gases (CO, CO₂, sulfur oxides) . Storage recommendations include:

  • Temperature: 2–8°C in airtight containers.
  • Incompatible materials: Avoid contact with oxidizing agents (e.g., HNO₃) and metal catalysts .
    Toxicological data are limited, necessitating standard precautions: use fume hoods, PPE (gloves, goggles), and monitor for respiratory irritation .

Basic Question: What spectroscopic techniques are most effective for characterizing 5-hydroxy-2-thiophenecarboxaldehyde?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms the aldehyde proton (δ 9.93) and aromatic thiophene protons (δ 7.19–7.79). ¹³C NMR identifies the carbonyl carbon (δ 183.6) and aromatic carbons .
  • IR/Raman Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) are diagnostic. Thiophene ring modes (C–S, C=C) appear at 600–800 cm⁻¹ .
  • Mass Spectrometry: GC-MS with electron ionization (EI) detects molecular ion peaks (m/z 128 for C₅H₄O₂S) and fragmentation patterns (e.g., loss of CO) .

Advanced Question: How does the decarbonylative dibromination of 5-hydroxy-2-thiophenecarboxaldehyde proceed, and what mechanistic insights support its application in synthesis?

Answer:
Under mild bromination (Br₂ in CHCl₃ at 0°C), the compound undergoes decarbonylation, replacing the formyl group with bromine. Mechanistic studies (DFT calculations and isotopic labeling) reveal:

  • Electrophilic Attack: Br⁺ initiates thiophene ring activation.
  • CO Elimination: The formyl group is lost as CO gas, confirmed by GC-MS .
    This method enables one-step synthesis of 2,5-diaryl-3-bromothiophenes, useful in optoelectronic materials .

Advanced Question: What strategies are effective in designing metal complexes with 5-hydroxy-2-thiophenecarboxaldehyde as a ligand?

Answer:
The aldehyde and hydroxyl groups act as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺). Key considerations:

  • Solvent Choice: Ethanol or DMF enhances ligand solubility.
  • pH Control: Neutral to slightly basic conditions (pH 7–8) prevent protonation of hydroxyl groups .
    Characterization involves UV-Vis (d-d transitions), cyclic voltammetry (redox activity), and EPR for paramagnetic complexes .

Advanced Question: How can functionalization of 5-hydroxy-2-thiophenecarboxaldehyde be tailored for specific applications?

Answer:

  • Etherification: React with allyl/propargyl bromides under basic conditions (K₂CO₃, DMF) to introduce alkoxy groups, enhancing bioavailability .
  • Schiff Base Formation: Condense with amines (e.g., 5-aminothiadiazole) to create ligands for antimicrobial or catalytic studies .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids enable π-extension for organic semiconductors .

Advanced Question: How can contradictions in structural data (e.g., bond lengths) between computational models and experimental results be resolved?

Answer:
Discrepancies in bond lengths (e.g., C2–C6 in 5-hydroxy vs. non-hydroxylated analogs) arise from electron-withdrawing effects of the hydroxyl group. Resolution strategies:

  • Semiexperimental (SE) Methods: Combine rotational spectroscopy with DFT to refine equilibrium structures .
  • X-ray Crystallography: Resolve crystal packing effects that distort gas-phase computational models .

Advanced Question: What analytical methods are used to study the thermal decomposition pathways of 5-hydroxy-2-thiophenecarboxaldehyde?

Answer:

  • TGA-FTIR: Thermogravimetric analysis coupled with FTIR identifies gaseous decomposition products (CO, SOₓ) at 200–300°C .
  • Py-GC-MS: Flash pyrolysis (500°C) reveals fragmentation patterns, including thiophene ring scission and hydroxyl group elimination .
    Kinetic studies (Kissinger method) determine activation energies (~150 kJ/mol) for decomposition steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.